molecular formula C16H14ClFN4O2 B2994494 4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309571-79-5

4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2994494
CAS No.: 2309571-79-5
M. Wt: 348.76
InChI Key: HEKIKCSKGCNTKG-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a piperazinone derivative featuring a 4-chlorophenylacetyl group at position 4 and a 5-fluoropyrimidin-2-yl substituent at position 1 of the piperazinone ring. The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate are synthesized via reactions between α-bromo esters and piperazinone intermediates in the presence of bases like potassium carbonate .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2/c17-12-3-1-11(2-4-12)7-14(23)21-5-6-22(15(24)10-21)16-19-8-13(18)9-20-16/h1-4,8-9H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKIKCSKGCNTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl acetyl group and the fluoropyrimidinyl group. Common reagents used in these reactions include acetyl chloride, chlorophenyl derivatives, and fluoropyrimidine compounds. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for continuous production .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

The compound 4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{17}H_{17}ClF N_{4}O
  • Molecular Weight : 343.79 g/mol

This compound features a piperazine core, which is known for its versatility in drug design, particularly in targeting various receptors in the central nervous system and other biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Dopamine Receptors : Research indicates that piperazine derivatives often exhibit high affinity for dopamine receptors, particularly D2 and D4 subtypes. The compound's structural characteristics suggest it may modulate dopaminergic pathways, which are crucial in treating neuropsychiatric disorders .
  • Anticancer Activity : The incorporation of a fluoropyrimidine moiety suggests potential antitumor properties. Pyrimidine analogs have been shown to inhibit cell proliferation in various cancer cell lines by interfering with nucleic acid synthesis .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in A431 cells
Dopamine Receptor BindingHigh affinity for D4 receptor (IC50 = 0.057 nM)
Enzyme InhibitionInhibition of AChE and urease
AntimicrobialBroad-spectrum antibacterial activity

Case Studies

Several studies have highlighted the efficacy of similar piperazine derivatives, providing insights into the potential applications of this compound:

  • Antitumor Studies : In vitro experiments demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These findings suggest that the target compound may share similar anticancer properties .
  • Neuropharmacological Studies : A series of piperazine derivatives were evaluated for their ability to bind to dopamine receptors. One derivative exhibited selective binding to the D4 receptor with a remarkable affinity, indicating potential use in treating conditions like schizophrenia or ADHD .
  • Enzymatic Activity : The compound's ability to inhibit AChE was assessed using standard enzyme assays, revealing promising results that could lead to therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperazinone derivatives vary significantly in biological activity based on substituents. Key structural analogs include:

Compound Name Substituents Key Structural Features Reference
Target Compound 4-chlorophenylacetyl, 5-fluoropyrimidinyl Fluorine atom enhances electronegativity; pyrimidine ring may improve DNA interaction.
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate 3-chlorophenyl, methyl ester Chlorine at meta position reduces steric hindrance; ester group influences solubility.
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridyl, trifluoromethyl Trifluoromethyl group increases lipophilicity; pyridine enhances CYP51 inhibition.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidinyl, chloroacetyl Chloroacetyl group facilitates electrophilic reactivity; pyrimidine aids in kinase targeting.

Key Observations :

  • Lipophilicity : Trifluoromethyl groups (e.g., in UDO) significantly raise logP values, improving membrane permeability but risking toxicity. The target compound’s fluoropyrimidine may offer a balance between solubility and permeability .

Key Findings :

  • Cytotoxicity : Chlorophenyl-containing derivatives (e.g., methyl 2-(4-chlorophenyl)-...) show moderate cytotoxicity against cancer cells, while the target compound’s fluoropyrimidine may enhance potency due to improved target binding .
  • Antiparasitic Activity : UDO’s trifluoromethyl and pyridyl groups enable potent CYP51 inhibition, a mechanism absent in chlorophenylacetyl analogs .

Physicochemical Properties :

  • Solubility : Ester-containing derivatives (e.g., methyl 2-(4-chlorophenyl)-...) may exhibit higher aqueous solubility than the acetylated target compound due to polar ester groups .

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